molecular formula C9H10N2 B2918057 2-[4-(Aminomethyl)phenyl]acetonitrile CAS No. 1784785-25-6

2-[4-(Aminomethyl)phenyl]acetonitrile

Cat. No. B2918057
CAS RN: 1784785-25-6
M. Wt: 146.193
InChI Key: VDAACASZHZYJJX-UHFFFAOYSA-N
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Description

2-[4-(Aminomethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C9H10N2 . It is also known as 4-(Aminomethyl)phenylacetonitrile or 4-APA. This compound has been the subject of scientific research due to its potential applications in various fields.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5,7,11H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s important to note that acetonitrile is often used in chemical analysis due to its polar nature.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 146.19 . It should be stored at 4°C and protected from light .

Scientific Research Applications

Analytical Techniques in Chemical Analysis

Hydrophilic Interaction Chromatography (HILIC)

Hydrophilic interaction chromatography is an alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. It is characterized by the use of polar columns and aqueous-organic mobile phases rich in organic solvents, typically acetonitrile. HILIC is particularly useful for analyzing peptides, proteins, drugs, metabolites, and various natural compounds. This technique's selectivity is complementary to reversed-phase and other modes, making it valuable for two-dimensional applications and potentially relevant for analyzing compounds like 2-[4-(Aminomethyl)phenyl]acetonitrile (Jandera, 2011).

pH and pKa Variations in RP-HPLC

The pH of buffered HPLC mobile phases and the pKa of analytes can vary with changes in organic modifier content. A model to accurately predict the pH of mobile phases for commonly used buffers in acetonitrile-water and methanol-water mixtures is described. This is relevant for estimating the degree of ionization and chromatographic retention of acid-base analytes, potentially including this compound (Subirats, Rosés, & Bosch, 2007).

Biological Applications and Molecular Studies

Pathogenesis of Cognitive Dysfunction in Phenylketonuria

This review discusses various hypotheses on the pathogenesis of Phenylketonuria (PKU), focusing on the effects of disturbed large neutral amino acid transport on cerebral neurotransmitter and protein synthesis. Although PKU's definitive roles in pathogenesis are not fully understood, this insight is crucial for clinical outcomes and could be relevant when studying the metabolic impacts of similar compounds (de Groot et al., 2010).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC is used in peptide studies for analyzing backbone dynamics and secondary structure. Its incorporation is useful for studying peptides' interaction with membranes, proteins, and nucleic acids using various physical techniques, suggesting a methodology that could be applied to study the structural and functional properties of this compound related peptides (Schreier et al., 2012).

Safety and Hazards

This compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAACASZHZYJJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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